molecular formula C17H24N2O3S B5812887 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROP-2-EN-1-YL)PROPANAMIDE

3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROP-2-EN-1-YL)PROPANAMIDE

Cat. No.: B5812887
M. Wt: 336.5 g/mol
InChI Key: YOPCGJWPZJAOBL-UHFFFAOYSA-N
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Description

3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROP-2-EN-1-YL)PROPANAMIDE is a complex organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROP-2-EN-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the piperidine sulfonyl phenyl intermediate. This intermediate is then reacted with prop-2-en-1-ylamine under specific conditions to yield the final product. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and various catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROP-2-EN-1-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROP-2-EN-1-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROP-2-EN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The piperidine sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROP-2-EN-1-YL)PROPANAMIDE is unique due to its combination of a piperidine sulfonyl group with a propanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-12-18-17(20)11-8-15-6-9-16(10-7-15)23(21,22)19-13-4-3-5-14-19/h2,6-7,9-10H,1,3-5,8,11-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPCGJWPZJAOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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